molecular formula C14H19ClN4O2S B1199129 Acetylthiamine CAS No. 3419-28-1

Acetylthiamine

Cat. No. B1199129
CAS RN: 3419-28-1
M. Wt: 342.8 g/mol
InChI Key: MMSHYYQFAKJDON-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 2-acetylthiamin pyrophosphate (acetyl-TPP), a key compound related to acetylthiamine, is achieved through the oxidation of 2-(1-hydroxyethyl)thiamin pyrophosphate using aqueous chromic acid. This process is carefully controlled to prevent the hydrolysis of both the pyrophosphate and acetyl moieties, demonstrating the complex nature of synthesizing acetylthiamine-related compounds (Gruys, Halkides, & Frey, 1987).

Molecular Structure Analysis

The molecular structure of acetyl-TPP is characterized by ultraviolet spectroscopy, 1H NMR, 13C NMR, and 31P NMR, revealing an equilibrium mixture of keto, hydrate, and intramolecular carbinolamine forms in aqueous solution. The structure is influenced by temperature and pH, with the keto form decreasing in concentration with increasing pH and decreasing temperature (Gruys et al., 1987).

Chemical Reactions and Properties

Acetyl-TPP exhibits specific chemical reactions, including rapid deacetylation at higher pH to form acetate and thiamin pyrophosphate. Its reactivity with water and other nucleophiles aligns with its hypothetical role as an enzymatic acyl-transfer intermediate, showcasing the compound's functional versatility and stability under various conditions (Gruys et al., 1987).

Scientific Research Applications

  • Central Cholinergic Effect of Thiamine : Thiamine has been suggested to play a role in the presynaptic release of acetylcholine in the central nervous system. Studies indicate that thiamine may exhibit anticholinesterase activity and bind to nicotinic receptors, thus potentially affecting cognitive functions and memory recall (Meador et al., 1993).

  • Synthesis and Properties of Acetylthiamin Pyrophosphate : The synthesis of 2-acetylthiamin pyrophosphate (acetyl-TPP) and its properties have been studied, highlighting its potential role as an enzymatic acyl-transfer intermediate. This compound's reactivity with water and other nucleophiles is significant for understanding its biological roles (Gruys et al., 1987).

  • Effects in Neurodegenerative Diseases : Thiamine and its derivatives, including Acetylthiamine, have been evaluated for their neuroprotective potential in neurodegenerative diseases like Parkinson’s and Alzheimer’s. These compounds may play a role in counteracting cognitive aging and dementia (Tardiolo et al., 2018).

  • Non-coenzyme Action of Thiamine : Thiamine can act through non-coenzyme mechanisms, such as the facilitation of acetylcholinergic neurotransmission. It's also involved in regulatory binding with proteins and enzymes that do not use Thiamine diphosphate (ThDP) as a coenzyme, indicating broader molecular mechanisms in neurotropic action (Aleshin et al., 2019).

  • Lysine Acetylation Targets : Lysine acetylation, a process where lysine residues in proteins are acetylated, has been found to be broadly involved in cellular functions. This research may provide insights into the actions of lysine deacetylase inhibitors, which have clinical applications in treatments for cancer (Choudhary et al., 2009).

  • Therapeutic Effects in Diabetes and Hypertension : Thiamine has been compared to angiotensin converting enzyme inhibitors (ACE inhibitors) for its effects in controlling blood glucose and arterial blood pressure in diabetic rats. This indicates a potential role for thiamine in treating chronic diseases such as diabetes and hypertension (Khalifa et al., 2018).

  • Acetylcholinesterase Activity : Thiamine and its derivatives have been studied for their effects on acetylcholinesterase activity in both blood and brain, indicating potential applications in managing neurodegenerative conditions (Petrov Sa et al., 1987).

  • Prevention of Phenol Poisoning : Studies have explored the role of thiamine in preventing phenol poisoning, suggesting its use in occupational health for workers exposed to phenol vapors (Ri et al., 1981).

properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl acetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N4O2S.ClH/c1-9-13(4-5-20-11(3)19)21-8-18(9)7-12-6-16-10(2)17-14(12)15;/h6,8H,4-5,7H2,1-3H3,(H2,15,16,17);1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSHYYQFAKJDON-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955730
Record name 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylthiamine

CAS RN

3419-28-1
Record name Acetylthiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003419281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[2-(Acetyloxy)ethyl]-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
157
Citations
T MATSUKAWA, H KAWASAKI - The Journal of Vitaminology, 1955 - jstage.jst.go.jp
The authors(1) previously synthesized 2-methyl-4-amino-5• kN-(3• Œ-acylthio-5• Œ-acyloxy-ƒ¢ 2• Œ-pentenyl-2• Œ)• l-formaminomethylpyrimidines(O, S-dacylthiamine)(‡ U) by the …
Number of citations: 3 www.jstage.jst.go.jp
A TAKAMIZAWA, Y MORI, H SATO… - Chemical and …, 1968 - jstage.jst.go.jp
… The reaction of deuterioamino—O—acetylthiamine (Id) with dialkyl acetylphosphonate afforded l—methyl—l—deuterioeS— (2—acetoxy) ethyl—4, 9—dimethy1—1, 6—dihydropyrimido…
Number of citations: 2 www.jstage.jst.go.jp
CJ Halkides, PA Frey, JB Tobin - Journal of the American …, 1993 - ACS Publications
AcTPP exists in aqueous solutionin equilibrium with its hydrate 3 and internal carbinolamine adduct 4.1 The equilibrium constants for the interconversion of the forms in D20 are K\=[4]/[1…
Number of citations: 29 pubs.acs.org
FG White, LL Ingraham - Journal of the American Chemical …, 1962 - ACS Publications
… reactive intermediate than the 2-acetylthiamine and therefore probably easier to form by an … “high energy” compounds and both requirements for the reaction of 2-acetylthiamine with …
Number of citations: 56 pubs.acs.org
D Glick, W Antopol - … of the Society for Experimental Biology …, 1939 - journals.sagepub.com
… concerning the enzymatic hydrolysis of acetylthiamine. sullmann and BirkhauseP reported … and acetylthiamine. Massart and Dufait' found that horse serum hydrolyzes acetylthiamine, …
Number of citations: 10 journals.sagepub.com
A Takamizawa, K Hirai, Y Hamashima… - Chemical and …, 1964 - jstage.jst.go.jp
… By this reaction, S~acetylthiamine (XXa) and S~benzoylthiamine (XXb) was also obtained, but by some changing the treatment of the reaction mixture, O~acetylthiamine chloride (XX’) …
Number of citations: 5 www.jstage.jst.go.jp
AI Vovk, IV Murav'eva, P IuM - Ukrains' kyi Biokhimichnyi Zhurnal …, 2000 - europepmc.org
… , O-(1-adamantyl)acetylthiamine were determined. The acceleration effect of hydrophobic fragment of O-acyl substituent is attributed to the formation of neutral tricyclic form in the step …
Number of citations: 2 europepmc.org
K Daigo, LJ Reed - Journal of the American Chemical Society, 1962 - ACS Publications
… Implicit in the mechanism of thiamine action pro-posed by Breslow is the requirement that 2-acetylthiamine contain an“active” acetyl group… Breslow has suggested4 that 2-acetylthiamine …
Number of citations: 75 pubs.acs.org
ML Das, M Koike, LJ Reed - Proceedings of the National …, 1961 - National Acad Sciences
… ion on the carbonyl carbon atom of 2-acetylthiamine pyrophosphate (III) would produce acetic acid … The possibility exists that 2-acetylthiamine pyrophosphate is an intermediate in the …
Number of citations: 63 www.pnas.org
HA Kunz - Biochimica et biophysica acta, 1958 - Elsevier
… thiamine phosphate, thiamine pyrophosphate (cocarboxylase) and acetylthiamine, to affect pyruvate oxidation by liver mitochondria. Even in high concentrations thiamine itself inhibits …
Number of citations: 10 www.sciencedirect.com

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